

Application Notes: Cell Viability Assay Using Pentolame

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Compound of Interest

Compound Name: Pentolame

Cat. No.: B132283

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Abstract

This application note provides a detailed protocol for quantifying cell viability and cytotoxicity using the novel chromogenic reagent, **Pentolame**. The **Pentolame** assay is a colorimetric method for the sensitive and accurate assessment of cell health. The principle of this assay is based on the reduction of the tetrazolium salt **Pentolame** by mitochondrial dehydrogenases in metabolically active cells into a soluble, colored formazan product.[1][2] The amount of formazan produced is directly proportional to the number of viable cells.[3] This protocol is optimized for a 96-well plate format, making it suitable for high-throughput screening of cytotoxic compounds and other applications in drug development and biomedical research.

Introduction

The assessment of cell viability is a fundamental technique in cell biology, crucial for evaluating the effects of various treatments, including drugs and cytotoxic agents.[3][4] Colorimetric assays, such as those using tetrazolium salts like MTT, XTT, and WST-1, are widely used for this purpose due to their simplicity, reliability, and suitability for high-throughput applications.[2][4] These assays measure the metabolic activity of a cell population, which is generally proportional to the number of viable cells.[5]

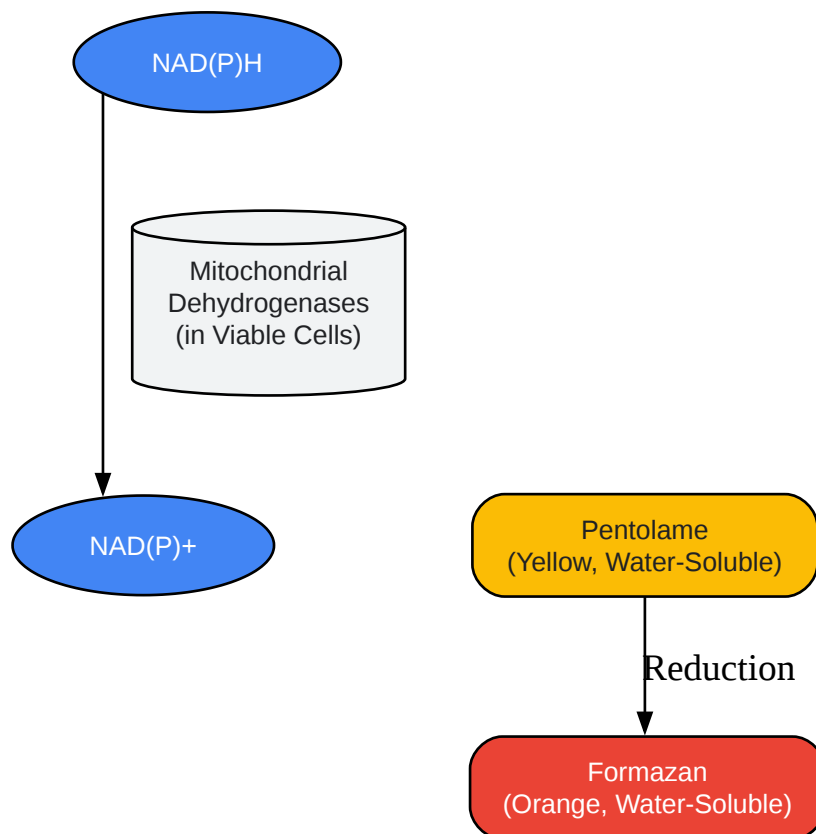
Pentolame is a next-generation water-soluble tetrazolium salt that offers several advantages over previous reagents. Similar to WST-1 and XTT, the formazan product of **Pentolame** is soluble in aqueous solutions, eliminating the need for a separate solubilization step that is required in the MTT assay. This simplifies the workflow, reduces potential errors, and makes

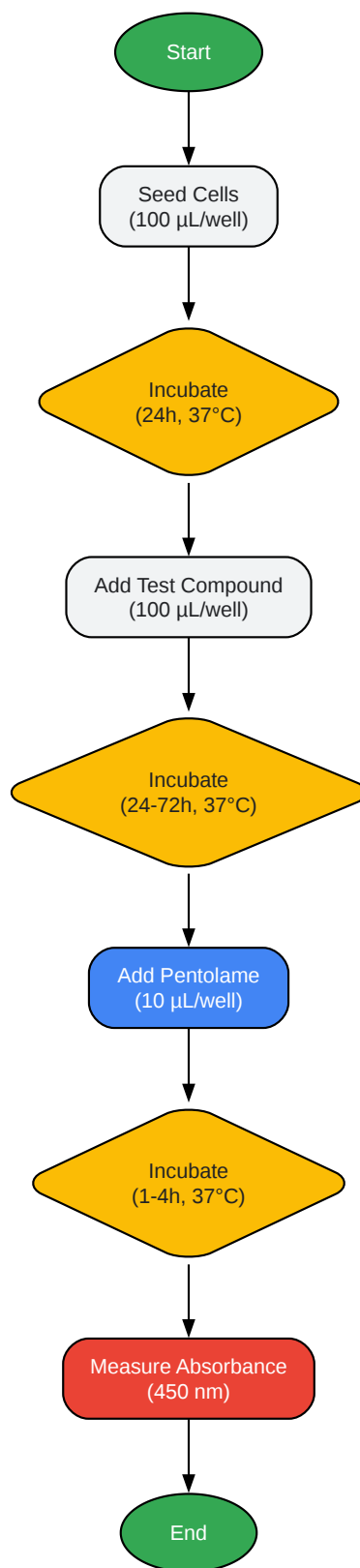
the assay faster. The reaction is catalyzed by NAD(P)H-dependent cellular oxidoreductase enzymes in metabolically active cells.[\[2\]](#)

This application note provides a comprehensive protocol for using the **Pentolame** Cell Viability Assay to assess the cytotoxic effects of a hypothetical compound, "Cytotoxin-X," on a cancer cell line.

Principle of the Assay

The **Pentolame** assay quantifies cell viability by measuring the metabolic activity of the cells.[\[6\]](#) Viable cells possess active mitochondrial dehydrogenases that cleave the tetrazolium ring of **Pentolame**, resulting in the formation of a soluble orange formazan dye. The intensity of the orange color is directly proportional to the number of metabolically active cells in the culture. The amount of formazan is quantified by measuring the absorbance at 450 nm using a microplate reader.[\[7\]](#)





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